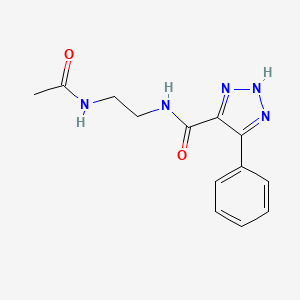
N-(2-アセトアミドエチル)-4-フェニル-1H-1,2,3-トリアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as supramolecular hydrogels, which exhibit unique mechanical properties and biocompatibility.
Biological Research: The compound is investigated for its role in inhibiting advanced glycation end products (AGEs), which are implicated in various diseases.
作用機序
Target of Action
Compounds with similar structures, such as n-acetylhistamine and S-(2-Acetamidoethyl) hexadecanethioate , have been found to interact with targets like Glutaminyl-peptide cyclotransferase and Enoyl-[acyl-carrier-protein] reductase [NADH] respectively . These targets play crucial roles in various biological processes, including peptide processing and fatty acid biosynthesis.
Biochemical Pathways
Related compounds have been implicated in the modulation of pathways related to protein glycation and the formation of advanced glycation end products (ages) . AGEs are known to activate several intracellular signaling cascades, resulting in inflammation, apoptosis, and autophagy .
Pharmacokinetics
Related compounds have been shown to exhibit good solubility and infiltration capabilities, suggesting potential bioavailability .
Result of Action
Related compounds have been shown to inhibit the formation of ages, which can confer renal protection in experimental diabetes .
Action Environment
The action of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the formation of AGEs, a process that related compounds are known to inhibit, is known to occur under conditions of hyperglycemia and aging . Additionally, the stability and mechanical performance of related compounds can be influenced by factors such as pH and ionic strength .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the acetamidoethyl and phenyl groups.
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne is used to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Industrial Production Methods
Industrial production of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and solid-phase synthesis techniques to enhance yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
N-(2-acetamidoethyl) hydrazine carboximidamide hydrochloride (ALT-946): Known for its potent inhibition of AGEs with fewer side effects.
4,5-dimethyl-3-phenacylthiozolium chloride (ALT-711): Another AGE inhibitor with distinct chemical properties.
N-phenacetylthiazolium bromide (PTB): Used to break Maillard reaction crosslinks.
Uniqueness
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique triazole structure, which provides a versatile scaffold for chemical modifications. This allows for the development of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAPEKXDHNIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














